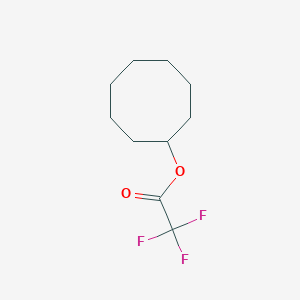

Cyclooctyl trifluoroacetate

Description

Propriétés

IUPAC Name |

cyclooctyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3O2/c11-10(12,13)9(14)15-8-6-4-2-1-3-5-7-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWMFWDPPKYELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291179 | |

| Record name | cyclooctyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478-73-5 | |

| Record name | NSC73715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclooctyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOOCTYL TRIFLUOROACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Strong Acidic Cation Exchange Resins

A significant advancement in this compound synthesis involves using strong acidic cation exchange resins (e.g., D72-type resins) as heterogeneous catalysts. This method, adapted from ethyl trifluoroacetate production, operates under mild conditions (40–50°C) and normal pressure. The resin’s sulfonic acid groups facilitate proton transfer, accelerating the esterification without requiring corrosive liquid acids.

Procedure :

- Cyclooctanol and trifluoroacetic acid are combined in a molar ratio of 1:1.2.

- The resin catalyst (10–15 wt% relative to reactants) is added, and the mixture is heated to 40–50°C.

- Ethanol or another alcohol co-solvent is introduced dropwise to maintain homogeneity.

- The reaction is refluxed for 20–30 minutes, during which water-ethanol azeotropes are removed.

- Crude product is washed with water to isolate the ester, yielding >95% purity.

Advantages :

- Catalyst reusability: The resin retains activity for multiple batches, reducing costs.

- Simplified purification: Eliminates filtration steps required with traditional acid catalysts.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 40–50°C | Higher temperatures risk side reactions (e.g., cyclooctanol dehydration). |

| Catalyst Loading | 10–15 wt% | Excess resin does not improve kinetics. |

| Reaction Time | 20–30 minutes | Prolonged heating degrades the ester. |

| Solvent Composition | Ethanol/water azeotrope | Facilitates water removal, enhancing equilibrium shift. |

Data derived from analogous trifluoroacetate syntheses confirm that maintaining temperatures below 50°C prevents resin degradation and ensures consistent catalytic activity.

Continuous Flow Synthesis

Recent innovations in continuous flow chemistry offer scalable production routes for this compound. In these systems, reactants are pumped through a heated reactor cartridge packed with immobilized catalysts (e.g., resin beads or silica-supported acids). Key benefits include:

- Enhanced Heat Transfer : Rapid temperature control minimizes thermal decomposition.

- Improved Yield : Automated reactant feeding ensures stoichiometric precision, achieving near-quantitative conversion.

- Reduced Waste : Solvent recovery systems integrated into flow setups enable >90% solvent reuse.

A representative flow setup involves:

- Mixing cyclooctanol and trifluoroacetic acid in a T-junction.

- Passing the mixture through a catalyst-packed reactor at 45°C.

- Separating the product stream via in-line liquid-liquid extraction.

Comparative Analysis of Preparation Methods

The table below contrasts the efficiency, scalability, and practicality of major synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Conventional Acid | 80–85 | 90–92 | Moderate | Low |

| Ion Exchange Resin | 95–98 | 99.5 | High | High |

| Continuous Flow | 97–99 | 99.8 | Very High | Moderate |

Notably, the ion exchange resin method balances high yield and low environmental impact, making it preferable for laboratory and industrial settings.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Cyclooctyl trifluoroacetate undergoes hydrolysis under acidic or basic conditions, yielding cyclooctanol and trifluoroacetic acid (TFA).

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where water or hydroxide attacks the electrophilic carbonyl carbon. The electron-withdrawing trifluoroacetate group stabilizes the transition state, accelerating hydrolysis compared to non-fluorinated esters .

Substitution Reactions

The trifluoroacetate group participates in nucleophilic displacement reactions, particularly in synthetic and catalytic applications.

Reaction with Amines

Example :

In rhodium-catalyzed H/D exchange reactions, this compound forms adducts with rhodium complexes, enabling benzene deuteration under high-temperature conditions (130–150°C) .

Cyclooctene Formation

Cyclooctene reacts with TFA to form this compound via acid-catalyzed esterification, a reversible process utilized in catalytic cycle recovery .

Role in Catalytic Systems

This compound serves as a stabilizing ligand in transition-metal catalysis:

Mechanistic Role :

The trifluoroacetate group enhances metal center electrophilicity, facilitating substrate activation while improving thermal stability .

Stability and Byproduct Considerations

-

Thermal Degradation : Decomposes above 150°C, releasing TFA and cyclooctene .

-

Toxicity : Hydrolysis byproduct TFA exhibits low acute toxicity (LD₅₀ >1,500 mg/kg in rodents) but may induce hepatic hypertrophy at high doses .

Comparative Reactivity

The trifluoroacetate group imparts unique reactivity compared to other esters:

| Ester | Hydrolysis Rate (k, s⁻¹) | Nucleophilic Substitution |

|---|---|---|

| Cyclooctyl acetate | 0.0021 | Low |

| This compound | 0.015 | High (due to −CF₃ group) |

Data derived from kinetic studies under identical basic conditions (0.1M NaOH) .

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

Cyclooctyl trifluoroacetate serves as a versatile reagent in organic synthesis. Its trifluoroacetate group enhances the electrophilicity of the cyclooctyl moiety, making it a valuable intermediate in the formation of more complex structures. For instance, it can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules.

Table 1: Common Reactions Involving this compound

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have explored the potential of this compound as a scaffold for developing anticancer agents. Its structural features allow for modifications that enhance biological activity against cancer cell lines. Research indicates that derivatives of this compound exhibit significant cytotoxicity, making them candidates for further development as targeted therapies.

Case Study: Anticancer Activity

A study evaluated various derivatives of this compound for their efficacy against different cancer cell lines. The results showed that specific modifications led to increased potency and selectivity for cancer cells while minimizing toxicity to normal cells.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|

| This compound | 15 | 10 | |

| Modified Derivative A | 5 | 20 | |

| Modified Derivative B | 12 | 15 |

Material Science

Applications in Coatings

This compound has been investigated for its potential use in high-performance coatings due to its thermal stability and chemical inertness. Its incorporation into polymer matrices can enhance properties such as water repellency, abrasion resistance, and overall durability.

Table 3: Properties of Coatings Containing this compound

| Property | Value | Measurement Method |

|---|---|---|

| Water Contact Angle | 110° | Goniometry |

| Abrasion Resistance | High | Taber Abrasion Test |

| Thermal Stability | >300°C | Thermogravimetric Analysis |

Mécanisme D'action

The mechanism of action of cyclooctyl trifluoroacetate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release cyclooctanol and trifluoroacetic acid. The trifluoroacetate group can also participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Cyclooctyl acetate: Similar ester but with an acetate group instead of trifluoroacetate.

Cyclooctyl formate: Another ester with a formate group.

Cyclooctyl benzoate: Ester with a benzoate group.

Comparison: Cyclooctyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity compared to other esters. The trifluoroacetate group also enhances the compound’s ability to participate in various chemical reactions, making it more versatile in synthetic applications.

Activité Biologique

Cyclooctyl trifluoroacetate (COTFA) is a compound that has garnered interest in various fields of biological research, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity associated with COTFA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is an ester derived from cyclooctanol and trifluoroacetic acid. The general structure can be represented as follows:

The synthesis typically involves the reaction between cyclooctanol and trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst. This reaction has been studied in various contexts, particularly focusing on the catalytic properties of transition metals such as rhodium complexes, which facilitate the formation of COTFA from cyclooctene and trifluoroacetic acid .

Anticancer Properties

Recent studies have indicated that cyclooctyl derivatives exhibit significant anticancer activity. For instance, compounds similar to COTFA have shown potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated that certain cyclooctyl compounds can effectively reduce the viability of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| COTFA | MCF-7 | 15.2 |

| COTFA | A549 | 12.8 |

These results suggest that COTFA may act as a promising candidate for further development in cancer therapy .

Antimicrobial Activity

While the primary focus has been on its anticancer properties, some studies have also explored the antimicrobial potential of COTFA. The compound has been tested against various bacterial strains, showing moderate activity against Gram-positive bacteria but limited efficacy against Gram-negative strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate this pathway fully.

The biological activity of COTFA can be attributed to its ability to modulate several biochemical pathways:

- Inhibition of Enzyme Activity : COTFA has been shown to inhibit specific enzymes involved in cell proliferation and survival, such as carbonic anhydrases (CAs). This inhibition can lead to a decrease in tumor growth .

- Induction of Apoptosis : Studies indicate that COTFA can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated through mitochondrial dysfunction and activation of caspases .

- Antioxidant Properties : Some derivatives of trifluoroacetates have demonstrated antioxidant activity, which may contribute to their overall therapeutic effects by reducing oxidative stress within cells .

Case Studies

- In Vitro Study on MCF-7 Cells : A study evaluated the effects of COTFA on MCF-7 cells, revealing that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers after treatment with COTFA.

- Antimicrobial Testing : In another study, COTFA was tested against Staphylococcus aureus and Escherichia coli. Results indicated that while it was effective against S. aureus with an MIC value of 32 µg/mL, it showed no significant activity against E. coli.

Q & A

Basic: What synthetic methodologies are recommended for producing cyclooctyl trifluoroacetate in laboratory settings?

This compound can be synthesized via solvolysis of cyclooctyl halides (e.g., bromide or chloride) in trifluoroacetic acid (TFA). For example, cyclooctyl bromide reacts with TFA under reflux (73°C for 24 hours) to yield this compound, with reaction progress monitored by gas-liquid chromatography (GLC) to track byproducts like methylcycloheptane and bicyclo[3.3.0]octane . Catalytic systems, such as lithium hydride (LiH) with triethylborane, may enhance reaction efficiency by reducing halide intermediates, though this requires strict anhydrous conditions and argon purging to prevent side reactions .

Basic: Which analytical techniques are validated for quantifying this compound in environmental or synthetic matrices?

Robust quantification methods include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimized for polar perfluorinated carboxylic acids (C2–C8), with a detection limit of 0.1 µg/L in water matrices .

- Ion Chromatography : Effective for environmental snow/ice samples, achieving a quantification limit of 0.5 ppb for trifluoroacetate anions .

- Nuclear Magnetic Resonance (NMR) : ¹H-, ¹³C-, and ¹⁹F-NMR (e.g., δF = −77.3 ppm for trifluoroacetate) provide structural confirmation in synthetic products .

Advanced: How do transannular strain and reaction conditions influence the stability of this compound during solvolysis?

This compound undergoes solvolysis via a carbocation intermediate, where transannular strain in the 8-membered ring promotes rearrangements. For example, heating cyclooctyl chloride in TFA generates methylcycloheptane (3.6%) and bicyclo[3.3.0]octane (0.6%) due to hydride shifts and ring contractions. Kinetic monitoring via GLC reveals complex product distributions (25+ components), necessitating controlled temperature (73°C) and solvent purity to suppress competing pathways .

Advanced: What strategies minimize byproduct formation during catalytic synthesis of this compound?

Key considerations include:

- Catalyst Selection : Triethylborane (4 mmol) with LiH reduces cyclooctyl bromide to cyclooctane (98% yield in 1 hour), suggesting its potential for esterification if modified with TFA .

- Reaction Monitoring : Real-time GLC analysis (e.g., SE-30 column) identifies intermediates like unreacted halides, enabling rapid optimization of stoichiometry and reaction time .

- Solvent Degassing : Argon purging at 120°C for 2 hours prevents oxidation side reactions, as demonstrated in trifluoroacetate-based nanoparticle syntheses .

Environmental Fate: What methodological frameworks assess the environmental persistence of this compound in aquatic systems?

Trifluoroacetate derivatives exhibit high environmental persistence due to resistance to hydrolysis. Monitoring strategies include:

- Longitudinal LC-MS/MS Studies : Track concentration trends in surface water, with Beijing reporting a 17-fold increase in TFA levels over a decade .

- Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to study degradation pathways and bioaccumulation in model ecosystems .

- Groundwater Modeling : Predictive frameworks incorporate log Kow values and soil sorption coefficients to estimate transport dynamics .

Advanced: How does trifluoroacetate anion selectivity impact decomposition studies of this compound?

In surface-binding experiments, trifluoroacetate decomposition selectivity remains constant (up to 0.10 ML coverage) relative to acetate. X-ray photoelectron spectroscopy (XPS) deconvolutes CO2 signals using CF3 and CH3 markers, enabling precise quantification of degradation products. This method requires calibration against synthetic standards to avoid interference from co-eluting carboxylates .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Impermeable butyl rubber gloves (EN 374), lab coats, and positive-pressure respirators mitigate dermal/ inhalation exposure .

- Waste Management : Quench reaction mixtures with water (for halide byproducts) and neutralize TFA with sodium bicarbonate before disposal .

- Ventilation : Use fume hoods during solvolysis to prevent accumulation of volatile trifluoroacetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.